molecular formula C18H23N3O3S2 B2649443 N-(4-tert-butyl-1,3-thiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 306738-52-3

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No. B2649443
CAS RN: 306738-52-3
M. Wt: 393.52
InChI Key: RRHQXVAYZHQRDS-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide is a chemical compound that is used in scientific research for its various biological activities. It is a small molecule inhibitor that has been shown to be effective in a number of studies. In

Scientific Research Applications

Chemical Characterization and Analysis

Analytical methods such as Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are crucial for identifying and quantifying chemical compounds, including complex benzamides and thiazole derivatives. These techniques provide detailed insights into the chemical's structure, purity, and concentration. For example, Scherer et al. (2020) utilized LC-MS/MS for analyzing metabolites of lysmeral, a fragrance chemical, demonstrating the importance of precise analytical tools in chemical research Scherer et al., 2020.

Biological Activity and Metabolism

Understanding the biological activity and metabolism of chemical compounds is essential for applications in drug development and toxicology. The metabolism of specific compounds, such as SB-649868, an orexin receptor antagonist, involves complex biotransformation pathways, indicating the necessity of exploring N-(4-tert-butyl-1,3-thiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide’s potential metabolic routes and biological effects Renzulli et al., 2011.

Environmental and Health Implications

Research into the environmental persistence and health effects of chemicals is critical. Studies on chemicals like butylated hydroxytoluene (BHT) highlight the importance of evaluating the environmental impact and potential toxicity of this compound. Monitoring its metabolites and understanding its degradation pathways can inform safety assessments and regulatory decisions Wang & Kannan, 2019.

Potential Therapeutic Applications

The exploration of therapeutic applications is a significant aspect of chemical research. Compounds with specific functional groups, like the one , may exhibit unique biological activities, making them candidates for drug development. For instance, the study of dabigatran, a direct thrombin inhibitor, underscores the potential of specific benzamide derivatives in creating new treatments for various medical conditions Blech et al., 2008.

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3S2/c1-18(2,3)15-12-25-17(19-15)20-16(22)13-6-8-14(9-7-13)26(23,24)21-10-4-5-11-21/h6-9,12H,4-5,10-11H2,1-3H3,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRHQXVAYZHQRDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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